(1-ethyl-1H-imidazol-5-yl)methanethiol (1-ethyl-1H-imidazol-5-yl)methanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835871
InChI: InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
SMILES:
Molecular Formula: C6H10N2S
Molecular Weight: 142.22 g/mol

(1-ethyl-1H-imidazol-5-yl)methanethiol

CAS No.:

Cat. No.: VC17835871

Molecular Formula: C6H10N2S

Molecular Weight: 142.22 g/mol

* For research use only. Not for human or veterinary use.

(1-ethyl-1H-imidazol-5-yl)methanethiol -

Specification

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
IUPAC Name (3-ethylimidazol-4-yl)methanethiol
Standard InChI InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
Standard InChI Key XYUYPIXBGPWROD-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC=C1CS

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s backbone consists of an imidazole ring substituted with an ethyl group at the 1-position and a mercaptomethyl (-CH2_2SH) group at the 5-position. This arrangement distinguishes it from its 2-yl isomer, (1-ethyl-1H-imidazol-2-yl)methanethiol, which has been more extensively characterized . The positional isomerism significantly impacts electronic distribution and reactivity. For example, the 5-yl substitution places the thiol group in proximity to the ring’s nitrogen atoms, potentially enhancing hydrogen-bonding interactions.

Key Structural Data:

PropertyValue/DescriptionSource
Molecular formulaC6H10N2S\text{C}_6\text{H}_{10}\text{N}_2\text{S}
Molecular weight142.222 g/mol
SMILES notationCCn1cnc(c1CS)C
InChIKey (predicted)WQZGKKTVJZRBFD-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of (1-ethyl-1H-imidazol-5-yl)methanethiol is documented, analogous protocols for imidazole-thiol derivatives provide a framework. A common strategy involves:

  • Cyclocondensation: Reacting α-amino ketones with thiourea or thioamides to form the imidazole ring .

  • Functionalization: Introducing the ethyl group via alkylation and the thiol moiety through nucleophilic substitution or reduction of disulfides.

For example, the synthesis of (5-chloro-1H-benzo[d]imidazol-2-yl)methanethiol involved cyclizing 4-chloro-1,2-diaminobenzene with thioglycolic acid, followed by purification . Adapting this method, substituting 1,2-diaminoimidazole precursors could yield the target compound.

Spectroscopic Characterization

Although experimental NMR data for the 5-yl isomer is unavailable, its 2-yl counterpart exhibits distinct signals:

  • 1H NMR (DMSO-d6): δ 4.14 (s, 2H, CH2_2), 7.30–7.49 (m, aromatic H) .

  • 13C NMR: δ 36.0 (CH2_2), 110.5–159.0 (aromatic C) .

For the 5-yl isomer, the thiol proton is expected to resonate downfield (δ ~12–13 ppm) due to hydrogen bonding, while the ethyl group’s protons would appear as a triplet near δ 1.2–1.4 ppm.

Comparative Analysis with Structural Isomers

Electronic Effects

Positional isomerism alters electronic properties:

  • 2-yl isomer: The thiol group’s proximity to the imidazole’s NH enhances acidity (pKa ~8–9) .

  • 5-yl isomer: The thiol’s distance from NH reduces acidity but may increase stability via intramolecular interactions.

Reactivity Patterns

  • Nucleophilic substitution: The 5-yl thiol’s accessibility could favor reactions with electrophiles (e.g., alkyl halides).

  • Oxidation: Both isomers likely form disulfides (RSSR\text{RSSR}) under mild oxidative conditions.

Challenges and Future Directions

  • Synthetic optimization: Developing regioselective methods to isolate the 5-yl isomer.

  • Biological profiling: Screening for antimicrobial, anticancer, or enzyme-modulating activities.

  • Computational modeling: Using DFT calculations to predict reactivity and interaction profiles.

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